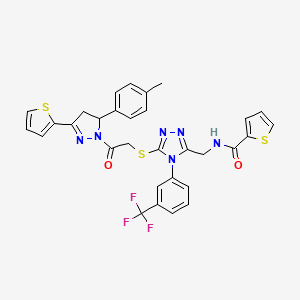

![molecular formula C12H14Cl2N2 B2597450 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane CAS No. 2219370-57-5](/img/structure/B2597450.png)

6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two chlorine atoms attached. This pyridine ring is connected to a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyridine ring and the spirocyclic structure. The pyridine ring is aromatic and planar, while the spirocyclic structure could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The pyridine ring might undergo reactions like electrophilic aromatic substitution, while the spirocyclic structure might undergo reactions like ring-opening .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the presence of the pyridine ring and the spirocyclic structure .Scientific Research Applications

Azaspirocycles Synthesis

A study by Wipf et al. (2004) describes the diversity-oriented synthesis of azaspirocycles, including the chemical class of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane. This research outlines a multicomponent condensation method that provides rapid access to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are significant for chemistry-driven drug discovery due to their functionalized pyrrolidines, piperidines, and azepines scaffolds. The methodology emphasizes the relevance of these azaspirocycles in medicinal chemistry and drug development processes (Wipf, Stephenson, & Walczak, 2004).

Spirocyclic Ene Reaction

Another application in synthetic chemistry is outlined by Matsumura, Aoyagi, and Kibayashi (2003), who developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, which is closely related to the structure of this compound. Their approach utilizes the intramolecular ene reaction of an acylnitroso compound, leading to a spirocyclic ene product obtained as a single diastereomer. This method highlights the utility of azaspirocyclic cores in the synthesis of complex molecular architectures, relevant for natural product synthesis and potential pharmaceutical applications (Matsumura, Aoyagi, & Kibayashi, 2003).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-(2,5-dichloropyridin-4-yl)-6-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQDFTCSWQPXMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B2597367.png)

![Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid](/img/structure/B2597369.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2597371.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2597373.png)

![N-[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]-2-chloropropanamide](/img/structure/B2597375.png)

![methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2597376.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2597382.png)

![2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid](/img/structure/B2597384.png)

![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)